molecular formula C13H18O3 B017610 (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane CAS No. 16495-03-7

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B017610
CAS No.: 16495-03-7
M. Wt: 222.28 g/mol
InChI Key: DBFDSKSLTCMIPB-LBPRGKRZSA-N
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Description

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the benzyloxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from hydroxyl groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug candidates and can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane primarily involves its role as a protecting group. The benzyloxymethyl group can be introduced to an alcohol, protecting it from unwanted reactions. Under acidic conditions, the protecting group can be removed, regenerating the free alcohol. This process involves the cleavage of the benzyloxymethyl group, facilitated by the acidic environment.

Comparison with Similar Compounds

    ®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: The enantiomer of the (S)-isomer, with similar chemical properties but different stereochemistry.

    4-Methoxymethyl-2,2-dimethyl-1,3-dioxolane: A similar compound where the benzyloxymethyl group is replaced by a methoxymethyl group.

    4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane: A compound with a hydroxymethyl group instead of a benzyloxymethyl group.

Uniqueness: (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is unique due to its chiral nature and the presence of the benzyloxymethyl group, which provides stability and ease of removal under acidic conditions. This makes it a valuable protecting group in organic synthesis, offering advantages over other similar compounds.

Properties

IUPAC Name

(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDSKSLTCMIPB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 1000 ml round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were added 132.2 g (1.0 mol) of 2,2-dimethyl-1,3-dioxolane-4-methanol, 231.4 g (1.2 mol) of a 28% methanol solution of sodium methoxide, and 500 ml of toluene. With introducing nitrogen thereinto, the toluene was refluxed under reduced pressure for 1 hour to remove the methanol by distillation. With maintaining the solution at 80° C., 126.6 g (1.0 mol) of benzyl chloride was added dropwise over a period of 2 hours using a dropping funnel, followed by further 2 hours of the reaction. The reaction solution was subjected to solvent removal and purification by distillation (b.p. 93-95° C./266 Pa) to obtain 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
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Synthesis routes and methods II

Procedure details

Boron trifluoride-diethyl ether complex (0,9 ml,0.007 ml) was dropped in benzyl alcohol (92 ml) of glycidol (22.01 g, 0.3 mol) on ice bath. After dropping the mixture was stirred for 8 hours at 25° C. After the reaction was over, triethylamine was added thereto and benzyl alcohol was removed in vacuo. The desidue was dissolved in acetone and thereto p-toluenesulfonic acid was added. The mixture was reacted for 8 hours at 25° C. After the completion of the reaction triethylamine was added thereto and acetone was removed in vacuo. The crude product was distilled to give a mixture (43.8 g, yield 81%) of 4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane and 5-benzyloxymethyl-2,2-dimethyl-1,3-dioxane. The ratio of the dioxolane and the dioxane was 8 to 1 by analysis with gas chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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